N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[(3-Chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-fluorophenyl group and an acetamide side chain modified with a 3-chloro-4-fluorobenzyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the chloro-fluoro substituents likely influence electronic properties and target binding .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-13-6-10(4-5-14(13)20)9-21-15(24)8-16-22-23-17(25-16)11-2-1-3-12(19)7-11/h1-7H,8-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJSMBXPZQZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CC(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve solvents like DMF, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxadiazole-based ketones or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anticancer properties . Research indicates that derivatives of oxadiazole compounds exhibit selective inhibition of various cancer cell lines. For instance, studies have shown that compounds similar to N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide demonstrate sub-micromolar IC50 values against different cancer types, including prostate and colon cancers .
Research has highlighted the biological activity of this compound in various contexts:
- Antimicrobial Activity: Similar oxadiazole derivatives have shown potential antimicrobial effects, making them candidates for further investigation in infectious disease treatments.
- Antifungal Properties: Some studies suggest that modifications to the oxadiazole structure enhance antifungal activity, which could be beneficial in treating resistant fungal infections .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of oxadiazole derivatives, including this compound. The findings indicated that certain derivatives exhibited potent activity against human cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM across various types such as prostate and colon cancers .
Case Study 2: Mechanism Exploration
Another investigation focused on elucidating the mechanism by which oxadiazole derivatives exert their anticancer effects. The study utilized molecular docking techniques to demonstrate that these compounds bind effectively to target enzymes involved in cancer metabolism, thereby inhibiting their activity and leading to reduced cell viability in vitro .
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluoro groups can enhance its binding affinity to target proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties contribute to its potential biological activities, such as inhibiting enzyme function or disrupting cellular processes .
Comparison with Similar Compounds
Structural Variations in Acetamide-Oxadiazole Hybrids
The target compound’s structure can be compared to derivatives with similar acetamide-oxadiazole backbones but differing substituents (Table 1). Key variations include:
Table 1: Structural Comparison of Selected Acetamide-Oxadiazole Derivatives
Physicochemical Properties
- Solubility and pKa : The target compound’s chloro-fluoro groups may lower solubility compared to methoxy-substituted analogs (, m.p. = 127°C) but enhance membrane permeability .
- Crystal Packing : highlights that N-(3,4-difluorophenyl)acetamide derivatives form hydrogen-bonded chains, which stabilize crystal structures. The target compound’s bulkier benzyl group may disrupt this packing, affecting crystallinity .
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structural features, including the oxadiazole moiety and halogenated phenyl groups, contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClF2N3O |
| Molecular Weight | 335.77 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The oxadiazole ring is known for its ability to inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. Specifically, compounds containing oxadiazole derivatives have been shown to inhibit enzymes such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
These interactions can lead to apoptotic pathways in cancer cells and disrupt essential cellular processes in bacteria.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against a range of bacterial and fungal strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 μg/mL |
| Escherichia coli | 4 μg/mL |
| Candida albicans | 8 μg/mL |
| Aspergillus niger | 16 μg/mL |
These findings suggest that the compound may serve as a potent candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies demonstrate that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS) production
- Activation of caspase pathways
For instance, in vitro assays showed that the compound effectively reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively.
Study 1: Antimicrobial Efficacy
In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including the target compound. They assessed its antimicrobial activity using standard broth microdilution methods against various pathogens. The results highlighted its superior efficacy compared to traditional antibiotics like ampicillin and norfloxacin .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study utilized flow cytometry to analyze apoptosis and found that treatment with the compound led to significant increases in early and late apoptotic cells compared to control groups . This reinforces the potential role of this compound as a lead structure for further drug development.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Coupling the oxadiazole moiety with the substituted benzylacetamide group using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .
- Critical Conditions : Temperature control (0–5°C for amidation), anhydrous solvents, and purification via column chromatography or recrystallization .
- Validation : Confirm intermediate purity using TLC and final product structure via ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds in acetamide derivatives) .
- Purity Assessment :
- HPLC : Ensure >95% purity using reverse-phase C18 columns and UV detection .
- Elemental Analysis : Validate empirical formula .
Q. How is the preliminary biological activity of this compound screened?
- Antimicrobial Assays :
- MIC Determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the 1,3,4-oxadiazole core?
- Strategy :
- Use microwave-assisted synthesis to reduce reaction time (from 12 hr to 30 min) and improve yield by 15–20% .
- Optimize cyclization agents: Replace POCl₃ with Eaton’s reagent (P₂O₅ in methanesulfonic acid) to minimize side products .
- Troubleshooting :
- Monitor reaction progress via FTIR to detect carbonyl (C=O) and C–N stretching frequencies of intermediates .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enoyl-ACP reductase (FabI) or human topoisomerase II .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at meta-position) with antimicrobial activity using Gaussian09 for MESP maps .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How do structural modifications influence biological activity?
- Case Study :
- Replace the 3-fluorophenyl group on the oxadiazole with a thiophene ring. This reduces antimicrobial activity (MIC increases from 2 µg/mL to >32 µg/mL) due to decreased electronegativity .
- Introduce a morpholine ring to the benzyl group: Enhances solubility (LogP from 3.1 to 2.4) and anticancer potency (IC₅₀ from 18 µM to 6 µM in MCF-7) .
Q. How can contradictory data in biological assays be resolved?
- Scenario : Discrepancies in IC₅₀ values across studies may arise from:
- Assay Conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times .
- Compound Stability : Perform stability studies (HPLC at 24/48 hr) to rule out degradation .
- Control Benchmarks : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) across labs .
Q. What strategies validate the compound’s mechanism of action?
- Enzymatic Assays :
- Measure inhibition of E. coli DNA gyrase via supercoiling assays .
- Use fluorescence quenching to study binding to human serum albumin .
- Genetic Knockdown : CRISPR-Cas9 knockout of target genes (e.g., TOP2A) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
